molecular formula C13H20N6O2 B2804955 3-tert-butyl-1-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)urea CAS No. 2034369-49-6

3-tert-butyl-1-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)urea

Cat. No.: B2804955
CAS No.: 2034369-49-6
M. Wt: 292.343
InChI Key: GDIVLDLSIRAANF-UHFFFAOYSA-N
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Description

3-tert-butyl-1-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)urea is a synthetic chemical compound of high purity for research applications. As a triazolopyrazine derivative, this urea-based compound is of significant interest in medicinal chemistry and drug discovery research. Its molecular structure suggests potential as a scaffold for developing novel therapeutic agents. Researchers are exploring its use primarily as a key intermediate in synthesizing more complex molecules or as a candidate for bioactivity screening. The specific mechanism of action, molecular targets, and detailed pharmacological profile are areas of active investigation. This product is intended for laboratory research purposes by qualified scientists only. It is strictly not for diagnostic, therapeutic, or any personal use. Please consult the available safety data sheet (SDS) and product analysis certificate for detailed handling and storage information.

Properties

IUPAC Name

1-tert-butyl-3-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6O2/c1-5-21-11-10-18-17-9(19(10)7-6-14-11)8-15-12(20)16-13(2,3)4/h6-7H,5,8H2,1-4H3,(H2,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDIVLDLSIRAANF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CNC(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-1-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)urea typically involves the following steps:

    Formation of the Triazolopyrazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrazine ring system. Common reagents include hydrazine derivatives and ethoxy-substituted precursors.

    Attachment of the Urea Moiety: The triazolopyrazine core is then reacted with tert-butyl isocyanate to introduce the urea functionality. This reaction is usually carried out under mild conditions, such as room temperature, in the presence of a suitable solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-1-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium hydroxide, methanol, various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted urea derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure may exhibit biological activity, making it a candidate for drug discovery and development.

    Agriculture: Urea derivatives are often used as herbicides or pesticides, and this compound could be explored for such applications.

    Materials Science: The compound’s properties may be useful in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 3-tert-butyl-1-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)urea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazolopyrazine moiety could play a crucial role in binding to these targets, influencing the compound’s overall biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name / ID Core Structure Position 8 Substituent Position 3 Substituent Functional Group Key Properties/Activities
Target Compound [1,2,4]Triazolo[4,3-a]pyrazine Ethoxy Methyl-linked urea (tert-butyl) Urea N/A (structural focus)
CM907726 (CHEMENU) [1,2,4]Triazolo[4,3-a]pyrazine Ethoxy Methyl-linked carbamate Carbamate N/A (commercial availability)
Compound 73 () [1,2,4]Triazolo[4,3-a]pyrazinone Amino 6-(3,5-di-tert-butyl-4-methoxyphenyl) Aryl, tert-butyl Cytotoxicity, membrane stabilization
ω-Alkylcarboxylic Acids () [1,2,4]Triazolo[4,3-a]pyrazinone Oxo (ketone) Carboxylic acid/amide chains Carboxylic acid/amide Broad bioactivity (predicted)
XLi-JY-DMH () Triazolobenzodiazepine Ethynyl Chlorophenyl/pyridinyl Benzodiazepine backbone GABA-A subtype selectivity

Key Structural and Functional Differences

Core Heterocycle :

  • The target compound and CM907726 share the [1,2,4]triazolo[4,3-a]pyrazine core, while XLi-JY-DMH () uses a triazolobenzodiazepine scaffold. Benzodiazepine derivatives are associated with central nervous system targets (e.g., GABA-A receptors), whereas triazolopyrazines are explored for diverse applications, including cytotoxicity and enzyme modulation .

Position 8 Substitution: The ethoxy group in the target compound is less electron-withdrawing than the oxo group in ’s carboxylic acid derivatives or the amino group in ’s aryl-substituted analogs. Ethoxy may enhance metabolic stability compared to oxo, which is prone to redox reactions .

Position 3 Functionalization: The urea group in the target compound provides distinct hydrogen-bonding capabilities compared to the carbamate in CM907725. The tert-butyl group on the urea nitrogen enhances hydrophobicity, similar to the 3,5-di-tert-butyl substituents in ’s Compound 73. This feature likely improves membrane permeability but may reduce aqueous solubility .

Biological Activity :

  • While specific data for the target compound are unavailable, analogs like Compound 73 () show cytotoxicity and membrane stabilization, and ω-carboxylic acids () are predicted to have cardioprotective effects. The urea moiety in the target may confer unique interactions with enzymes or receptors compared to carbamates or amides .

Q & A

Q. What are the established synthetic routes for 3-tert-butyl-1-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)urea, and what yields are typically achieved?

The synthesis involves cyclization of 3-hydrazinopyrazin-2-ones with cyclic anhydrides (e.g., succinic or glutaric anhydrides) in DMFA under reflux for 12 hours, yielding 51–65% of triazolo[4,3-a]pyrazine intermediates. Subsequent activation of carboxylic acids using carbonyldiimidazole in anhydrous dioxane, followed by reaction with amines, produces amides with yields of 50–92% . Key steps include:

  • Intermediate cyclization : DMFA, 12-hour reflux.
  • Amide coupling : Carbonyldiimidazole-mediated activation, 12-hour reflux.
StepReagents/ConditionsYield
CyclizationDMFA, 12 h reflux51–65%
Amide formationDioxane, carbonyldiimidazole50–92%

Q. How is the structural integrity of this compound validated in synthetic workflows?

Structural confirmation relies on elemental analysis and 1H NMR spectroscopy to verify substituent positioning and purity. For example, NMR peaks for the tert-butyl group (δ ~1.4 ppm) and ethoxy moiety (δ ~1.3–1.5 ppm for CH3, δ ~4.0–4.5 ppm for CH2) are critical markers .

Q. What preliminary biological activities have been reported for this compound?

Computational predictions (e.g., PASS software) suggest cytotoxicity , membrane stabilization , and cerebroprotective activity , likely due to its triazolo-pyrazine core mimicking nucleoside analogs like inosine . Initial in vitro assays should prioritize kinase inhibition or apoptosis induction studies.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of the triazolo-pyrazine core?

Systematic screening of solvents (e.g., DMF vs. DMFA), temperature gradients (80–120°C), and catalyst systems (e.g., EDCI/HOBt for amide coupling) is recommended. highlights that substituting DMFA with DMF and adjusting reflux duration (18–24 hours) can enhance yields in analogous triazolo-pyrazine syntheses .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

Discrepancies in cytotoxicity or selectivity may arise from substituent positioning. For example:

  • The ethoxy group at the 8-position (vs. bromine in ) alters electron density, affecting target binding .
  • Urea linkage (vs. amide in ) enhances hydrogen-bonding capacity, potentially improving kinase affinity . Use molecular docking to compare interactions with targets like EGFR or PARP, and validate with isothermal titration calorimetry (ITC) .

Q. What methodologies are recommended for studying structure-activity relationships (SAR) of the urea moiety?

  • Stepwise modification : Replace tert-butyl with smaller alkyl groups (e.g., isopropyl) to assess steric effects.
  • Bioisosteric substitution : Swap urea for thiourea or sulfonamide groups to evaluate hydrogen-bonding contributions.
  • Pharmacophore mapping : Use X-ray crystallography of ligand-target complexes (e.g., ’s trifluoromethyl analog) to identify critical binding motifs .

Q. How can researchers address solubility challenges in in vivo studies?

  • Formulation optimization : Use co-solvents (e.g., PEG-400) or liposomal encapsulation.
  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the urea or ethoxy positions to enhance aqueous solubility .

Data-Driven Analysis

Q. What analytical techniques are critical for purity assessment in scaled-up synthesis?

  • HPLC-MS : Quantify impurities (<0.5% threshold).
  • DSC/TGA : Monitor thermal stability during lyophilization.
  • Elemental analysis : Confirm C, H, N content within ±0.3% of theoretical values .

Q. How do substituents at the 3- and 8-positions influence biological activity?

PositionSubstituentObserved Activity (vs. Parent)Reference
3MethylReduced kinase inhibition
8BromineEnhanced cytotoxicity (IC50 ↓30%)
8EthoxyImproved solubility, moderate activity

Methodological Recommendations

Q. What in vitro assays are prioritized for mechanistic studies?

  • Kinase profiling : Use broad-panel screens (e.g., Eurofins KinaseProfiler) to identify primary targets.
  • Cellular apoptosis assays : Combine Annexin V/PI staining with caspase-3/7 activation metrics.
  • Membrane interaction studies : Employ surface plasmon resonance (SPR) to assess lipid bilayer stabilization .

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